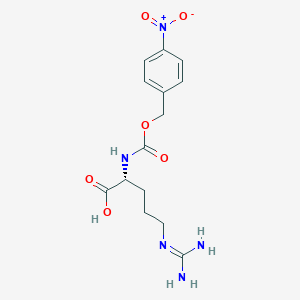

4-Nitro-Z-D-arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-Z-D-arginine: is a derivative of the amino acid arginine, characterized by the presence of a nitro group and a benzyloxycarbonyl (Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-Z-D-arginine typically involves the protection of the amino group of arginine with a benzyloxycarbonyl (Z) group, followed by the introduction of a nitro group at the para position of the benzene ring. The general steps are as follows:

Protection of Arginine: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Nitration: The protected arginine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of 4-Nitro-Z-D-arginine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of arginine are protected using benzyloxycarbonyl chloride.

Controlled Nitration: The nitration step is carefully controlled to ensure high yield and purity of the product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-Z-D-arginine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrogen bromide in acetic acid.

Major Products:

Reduction: 4-Amino-Z-D-arginine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Deprotection: Free D-arginine.

Scientific Research Applications

4-Nitro-Z-D-arginine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Biochemical Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.

Medical Research: It is used in the development of pharmaceuticals and as a probe in drug discovery.

Industrial Applications: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-Z-D-arginine involves its interaction with enzymes and proteins. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during chemical reactions. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

4-Nitro-L-arginine: Similar structure but with the L-configuration.

Nω-Nitro-L-arginine methyl ester: A methyl ester derivative with similar inhibitory properties.

Nω-Nitro-D-arginine: Similar to 4-Nitro-Z-D-arginine but without the benzyloxycarbonyl group.

Uniqueness: 4-Nitro-Z-D-arginine is unique due to the presence of both the nitro group and the benzyloxycarbonyl protecting group, which confer specific reactivity and stability. This makes it particularly useful in peptide synthesis and biochemical research.

Biological Activity

4-Nitro-Z-D-arg-OH, a derivative of the amino acid arginine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of a nitro group (-NO₂) attached to the arginine structure. The molecular formula is C6H10N4O3 with a molecular weight of approximately 186.17 g/mol. The synthesis typically involves the nitration of Z-D-arginine under controlled conditions to ensure high purity and yield.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₃ |

| Molecular Weight | 186.17 g/mol |

| CAS Number | [specific CAS number] |

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) pathways. As a precursor to NO, it influences various physiological processes, including vasodilation and neurotransmission. The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions that can lead to cellular signaling changes.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.

Case Study: A study demonstrated that this compound showed potent activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound's ability to induce oxidative stress in bacterial cells was identified as a key factor in its antimicrobial efficacy .

Anticancer Properties

Nitro derivatives have been explored for their potential anticancer effects. The nitro group can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

Research Findings: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 by inducing cell cycle arrest and apoptosis .

Cardiovascular Effects

The compound's role in modulating nitric oxide levels suggests potential cardiovascular benefits. Increased NO availability can lead to vasodilation, improving blood flow and reducing blood pressure.

Clinical Implications: A study involving hypertensive animal models indicated that treatment with this compound resulted in significant reductions in systolic blood pressure, highlighting its potential as an antihypertensive agent .

Comparative Analysis with Other Nitro Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other nitro compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Cardiovascular Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Nitrofurantoin | High | Low | None |

| Metronidazole | Moderate | Low | None |

Properties

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKFUKMKVGMLAK-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)N[C@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.